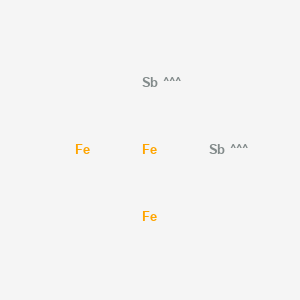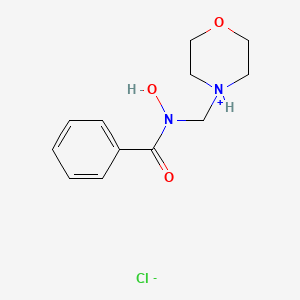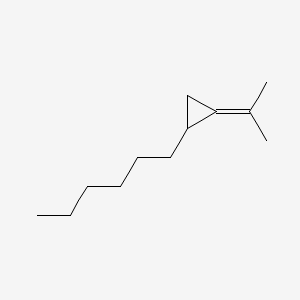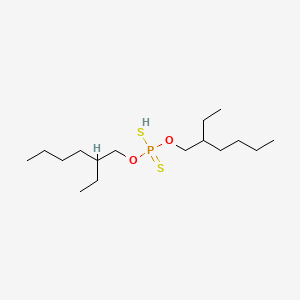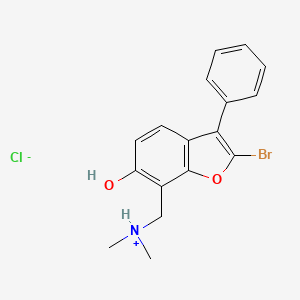
2-Bromo-7-((dimethylamino)methyl)-3-phenyl-6-benzofuranol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-7-((dimethylamino)methyl)-3-phenyl-6-benzofuranol hydrochloride is a complex organic compound with a unique structure that includes a bromine atom, a dimethylamino group, and a benzofuranol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-((dimethylamino)methyl)-3-phenyl-6-benzofuranol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a benzofuran derivative, followed by the introduction of the dimethylamino group through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
化学反应分析
Types of Reactions
2-Bromo-7-((dimethylamino)methyl)-3-phenyl-6-benzofuranol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to convert the dimethylamino group into other amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuranol compounds.
科学研究应用
2-Bromo-7-((dimethylamino)methyl)-3-phenyl-6-benzofuranol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific chemical properties.
作用机制
The mechanism by which 2-Bromo-7-((dimethylamino)methyl)-3-phenyl-6-benzofuranol hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atom and dimethylamino group play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 2-Bromo-7-(4-(dimethylamino)phenyl)-10-methylacridin-9(10H)-one
- 2-Bromo-4-methoxy-3-methylaniline hydrochloride
- 3-Bromoimidazo[1,2-a]pyridines
Uniqueness
2-Bromo-7-((dimethylamino)methyl)-3-phenyl-6-benzofuranol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.
属性
CAS 编号 |
63112-53-8 |
|---|---|
分子式 |
C17H17BrClNO2 |
分子量 |
382.7 g/mol |
IUPAC 名称 |
(2-bromo-6-hydroxy-3-phenyl-1-benzofuran-7-yl)methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C17H16BrNO2.ClH/c1-19(2)10-13-14(20)9-8-12-15(17(18)21-16(12)13)11-6-4-3-5-7-11;/h3-9,20H,10H2,1-2H3;1H |
InChI 键 |
WXCYZXJYNDKBIR-UHFFFAOYSA-N |
规范 SMILES |
C[NH+](C)CC1=C(C=CC2=C1OC(=C2C3=CC=CC=C3)Br)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


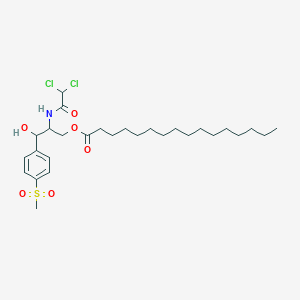
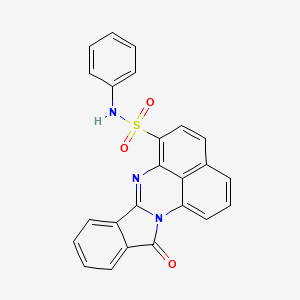
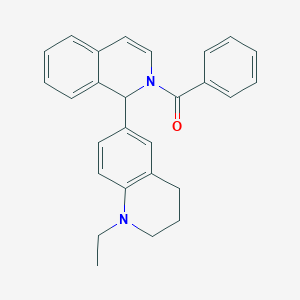
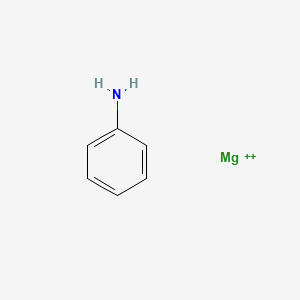
![Ethyl 2-[acetyl-(3-ethoxy-3-oxopropyl)amino]-4-methylpentanoate](/img/structure/B13751767.png)
